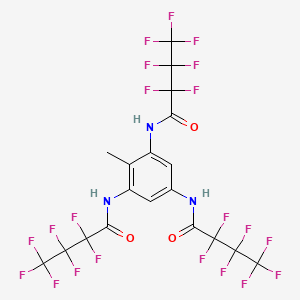![molecular formula C16H16N2O3 B11558274 N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11558274.png)
N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, a hydroxyphenyl group, and a methylphenoxy group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality.
Types of Reactions:
Oxidation: The hydroxyphenyl group in the compound can undergo oxidation reactions to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the hydroxyphenyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
- N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
Comparison: N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-12-5-7-15(8-6-12)21-11-16(20)18-17-10-13-3-2-4-14(19)9-13/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
PCHAIRDTTLSPGO-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11558197.png)
![2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol](/img/structure/B11558210.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558218.png)
![4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate](/img/structure/B11558219.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11558220.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11558227.png)
![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11558235.png)
![3,4-Dimethoxy-N-({N'-[(2Z,3E)-4-phenylbut-3-EN-2-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11558242.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558249.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11558255.png)
![N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B11558262.png)
![4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11558271.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558273.png)
